molecular formula C19H17N3O4 B2718357 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide CAS No. 1171942-19-0

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B2718357
CAS No.: 1171942-19-0
M. Wt: 351.362
InChI Key: BFSKLGYSPONMPF-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry. This molecule integrates several pharmaceutically relevant heterocyclic systems, including a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxole (piperonyl) moiety. Compounds featuring the 1,3,4-oxadiazole scaffold are of significant scientific interest due to their diverse biological activities and are frequently investigated as core structures in the development of novel therapeutic agents. Similarly, the benzo[d][1,3]dioxole group is a common pharmacophore found in molecules with documented biological properties. Research into structurally related compounds has demonstrated potential in various areas, such as antitumor evaluation, where analogous molecules have shown promising growth inhibitory properties against human cancer cell lines, inducing apoptosis and cell cycle arrest . Other benzodioxole-containing molecules are studied for their potential use in flavor compositions and as physiological cooling agents . This product is provided for non-human research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety protocols.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-3-2-4-13(7-12)9-17(23)20-19-22-21-18(26-19)10-14-5-6-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKLGYSPONMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the 1,3,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the benzo[d][1,3]dioxole and oxadiazole units: This can be done using a variety of coupling agents and conditions, such as EDCI or DCC in the presence of a base.

    Introduction of the tolyl group: This final step can involve the acylation of the oxadiazole intermediate with m-tolyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under various conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Reduced forms of the oxadiazole ring or fully hydrogenated products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, compounds synthesized from similar frameworks have shown high activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Activity

Research indicates that N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide may possess antitumor properties. In a study evaluating various N-aryl derivatives of benzo[d][1,3]dioxole, several compounds exhibited potent cytotoxic effects against cancer cell lines. The antitumor activity is hypothesized to result from the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The oxadiazole moiety has been linked to neuroprotective effects in various models of neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of dopamine and serotonin in the brain, potentially alleviating symptoms associated with conditions like Parkinson's disease .

General Synthesis Approach

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This step generally includes the reaction between appropriate hydrazines and carboxylic acids or their derivatives.
  • Acetamide Formation : The final product is obtained through acetamide coupling reactions involving the oxadiazole derivative and m-tolyl acetic acid derivatives.

Reaction Conditions

The synthesis often requires specific conditions such as controlled temperature and pH to optimize yields and purity. For example:

StepReagentsConditions
1Hydrazine derivatives + carboxylic acidHeat under reflux
2Oxadiazole + m-tolyl acetic acidStir at room temperature in solvent

Case Study 1: Antibacterial Evaluation

A series of compounds based on the benzo[d][1,3]dioxole framework were synthesized and tested for antibacterial activity using agar diffusion methods. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics against pathogens like Staphylococcus aureus.

Case Study 2: Antitumor Screening

In a study assessing the antitumor potential of various N-substituted oxadiazoles, compounds structurally related to this compound showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the oxadiazole ring might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features
Compound Name Core Structure Substituents Key Functional Groups References
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl, m-tolyl acetamide Oxadiazole, acetamide, benzodioxole N/A
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Acetamide 2-Bromobenzyl, methylamino, benzodioxole Bromoaryl, tertiary amine
2-(Benzo[d]oxazol-2-ylthio)-N-(5-m-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5n) 1,3,4-Thiadiazole m-Tolyl, benzo[d]oxazole-thioacetamide Thiadiazole, thioether, oxazole
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Acetamide Benzo[d][1,3]dioxol-5-yl, benzimidazole Benzimidazole, benzodioxole
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl, chloro-methylphenyl, sulfanyl Sulfur bridge, indole, chloroaryl

Key Observations :

  • Oxadiazole vs.
  • Substituent Effects : The m-tolyl group (meta-methyl phenyl) in the target compound provides steric and electronic modulation distinct from o-tolyl or p-tolyl analogues (e.g., compounds 5m and 5o in ), which may influence receptor binding .
  • Benzodioxole vs. Benzimidazole: Unlike compound 28 (), the target compound lacks a benzimidazole group, reducing basicity but increasing metabolic stability due to the non-planar benzodioxole moiety .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physical Data
Compound Name Melting Point (°C) LogP (Predicted) Bioactivity Highlights Reference
This compound ~240–250* 3.2 Potential enzyme inhibition (inferred)
SW-C165 () Not reported 4.1 Antimicrobial activity (inferred)
Compound 5n () 240–241 3.8 Neuroprotective effects
N-(5-Chloro-2-methylphenyl)-...acetamide () 269.5–271 4.5 LOX inhibition, α-glucosidase inhibition

Notes:

  • *Melting point estimated based on structurally related oxadiazoles (e.g., reports 240–241°C for compound 5n).
  • The target compound’s predicted LogP (3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than brominated analogues like SW-C165 (LogP 4.1) .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources of literature.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is notable for its role in enhancing bioactivity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds containing the oxadiazole ring have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 12.5 to 50 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

A study focusing on similar compounds reported that certain derivatives exhibited potent antimicrobial effects, with some showing comparable efficacy to established antibiotics . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of compounds related to this compound has been explored in several studies. In vitro assays demonstrated that some derivatives exhibited significant growth inhibition against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example:

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results highlight the compound's potential as an anticancer agent with IC50 values generally below 5 μM .

The mechanism by which this compound exerts its effects is likely multifaceted. Compounds with similar structures have been shown to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis . The presence of the oxadiazole ring is particularly significant as it has been associated with the inhibition of key enzymes involved in cellular processes.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study tested various oxadiazole derivatives against clinical isolates and reported significant antibacterial activity with MIC values comparable to standard treatments .
  • Cancer Treatment : In a preclinical model using xenografts derived from human tumors, compounds similar to this compound demonstrated substantial tumor regression compared to control groups .

Q & A

Basic: What are the standard synthetic routes for preparing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through condensation reactions. For example, 2-amino-5-aryl-1,3,4-oxadiazole intermediates can be prepared by reacting hydrazine derivatives with chloroacetyl chloride in the presence of triethylamine, followed by reflux in dioxane or chloroform . Key steps include:

  • Substitution : Reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux conditions (4–18 hours) to form the acetamide backbone .
  • Cyclization : Using catalysts like Pd₂(dba)₃ and ligands such as BINAP for coupling aryl halides to the oxadiazole core, as demonstrated in analogous indazole-based syntheses .

Basic: How is the benzo[d][1,3]dioxol-5-ylmethyl group introduced into the structure?

The benzodioxole moiety is incorporated via alkylation or nucleophilic substitution. A common approach involves:

  • Mannich Reaction : Reacting 5-nitro-1H-indazol-3-amine with benzodioxole-containing aldehydes in the presence of a base (e.g., K₂CO₃) to form the methylene bridge .
  • Suzuki Coupling : For more complex derivatives, palladium-catalyzed cross-coupling with boronic acid-functionalized benzodioxole precursors can be employed .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization requires addressing:

  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with chiral ligands (e.g., BINAP) improve regioselectivity in coupling reactions, reducing byproducts .
  • Solvent Systems : Polar aprotic solvents like dioxane or DMF enhance solubility of intermediates, while triethylamine neutralizes HCl generated during acylation .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures improves purity .

Basic: What spectroscopic techniques are used to confirm the structure?

  • ¹H/¹³C NMR : Peaks for the benzodioxole methylene protons appear at δ 5.90–6.10 ppm, while the m-tolyl methyl group resonates at δ 2.30–2.50 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₂₀H₁₇N₃O₄S requires m/z 396.1012) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the oxadiazole and benzodioxole moieties .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using guidelines like NCI-60 .
  • Solubility Issues : Poor aqueous solubility (common in acetamides) can lead to false negatives. Use DMSO/water co-solvents (≤0.1% DMSO) to improve bioavailability .
  • Metabolic Stability : Hepatic microsome assays assess whether rapid degradation (e.g., via CYP450 enzymes) skews activity results .

Basic: What initial biological screening assays are recommended?

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., A549, HepG2) at 24–72 hours .
  • Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ < 50 μM indicates significant activity) .
  • Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory potential .

Advanced: How can molecular docking elucidate the mechanism of action?

  • Target Selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) based on structural analogs .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. The benzodioxole group often interacts with hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles (particle size < 200 nm) for sustained release .

Basic: How should this compound be stored to ensure stability?

  • Short-term : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
  • Long-term : Lyophilize and store at -20°C with desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .

Advanced: What regulatory considerations apply to preclinical testing?

  • Toxicology : Follow OECD Guideline 423 for acute oral toxicity (dose range: 50–300 mg/kg in rodents) .
  • Genotoxicity : Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) to rule out mutagenicity .

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